REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])C=C.[CH3:12][N+]1([O-])CCOCC1.[CH3:20][OH:21].[OH2:22]>O=[Os](=O)(=O)=O>[OH:21][CH:20]([CH2:12][OH:22])[CH2:1][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8] |f:2.3|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
10.85 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
133 mL
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The result mixture was concentrated
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a flash column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC=1C=C(C#N)C=CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |